REACTION_CXSMILES
|
C(=O)([O-])[O-].C[C:6]1([PH3+:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH2:7]1.C[C:14]1([PH3+:20])C=CC=CC1.[Cl:21]([O-:25])(=[O:24])(=[O:23])=[O:22]>O>[C:6]1([PH2:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:21]([O-:25])(=[O:24])(=[O:23])=[O:22].[CH3:14][PH3+:20] |f:0.1.2,6.7|
|
Name
|
1-methylphenylphosphanium carbonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.CC1(CC=CC=C1)[PH3+].CC1(CC=CC=C1)[PH3+]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C[PH3+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |